molecular formula C28H43N9O10 B587327 Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine CAS No. 147103-09-1

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine

Cat. No. B587327
CAS RN: 147103-09-1
M. Wt: 665.705
InChI Key: AQWKOAKNUGDHHM-KGYLXKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine” is a peptide sequence . Peptides are produced naturally by all organisms and have a variety of immunomodulatory, physiological, and wound-healing properties . They can also provide protection against microorganisms and tumor cells .


Synthesis Analysis

The synthesis of similar peptides like “RGD” and “RGDS” sequences, which are originally located in matrix proteins, has been confirmed to be as versatile integrin GP IIb/IIIa antagonists . An ameliorated quasi-gram yield conventional synthesis in solution of the parent “RGD” and “RGDS” and their sarcosine analogues is described .


Molecular Structure Analysis

The molecular formula of “Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine” is C28H43N9O10 . The molecular weight is 665.7 .

Mechanism of Action

Peptides like “Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine” can interact with various biological targets. For instance, Arginyl-glycyl-aspartic acid-containing drug-loaded nanostructured lipid carriers enhanced the anticancer effects of drugs by increasing the uptake of drugs for A549 lung cancer cell lines .

properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N9O10/c1-14(2)23(26(45)36-19(27(46)47)10-15-5-7-16(38)8-6-15)37-25(44)18(11-22(41)42)35-21(40)13-33-24(43)17(34-20(39)12-29)4-3-9-32-28(30)31/h5-8,14,17-19,23,38H,3-4,9-13,29H2,1-2H3,(H,33,43)(H,34,39)(H,35,40)(H,36,45)(H,37,44)(H,41,42)(H,46,47)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKOAKNUGDHHM-KGYLXKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933031
Record name N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine

CAS RN

147103-09-1
Record name Glycyl-arginyl-glycyl-aspartyl-valyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{16-Amino-11-[(2-amino-1-hydroxyethylidene)amino]-5-(carboxymethyl)-1,4,7,10-tetrahydroxy-16-imino-2-(propan-2-yl)-3,6,9,15-tetraazahexadeca-3,6,9-trien-1-ylidene}tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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